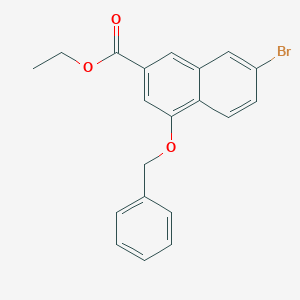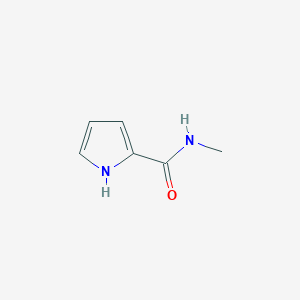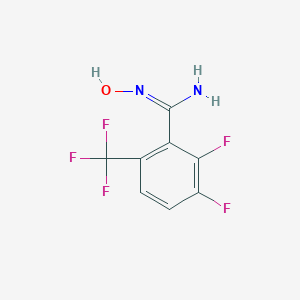
Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate
Vue d'ensemble
Description
“Ethyl 4-(benzyloxy)benzoate” is a chemical compound with the empirical formula C16H16O31. It is a solid substance1. However, there is no specific information available about “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate”.
Synthesis Analysis
There is no specific information available about the synthesis of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate”. However, related compounds have been synthesized through various methods such as bromination, benzyl protection, and halogen exchange reaction2.Molecular Structure Analysis
The molecular structure of “Ethyl 4-(benzyloxy)benzoate” includes an ethyl ester group and a benzyloxy group1. However, the specific molecular structure of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate” is not available.
Chemical Reactions Analysis
There is no specific information available about the chemical reactions of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate”. However, related compounds have been involved in reactions such as protodeboronation of pinacol boronic esters3.Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 4-(benzyloxy)benzoate” include a molecular weight of 256.301. However, the specific physical and chemical properties of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate” are not available.Safety And Hazards
The safety and hazards of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate” are not available.
Orientations Futures
There is no specific information available about the future directions of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate”. However, related compounds have been used in various applications such as the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene2.
Please note that this information is based on the available data and may not fully cover the aspects of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate”. For a more comprehensive analysis, further research and experimental studies would be required.
Propriétés
IUPAC Name |
ethyl 7-bromo-4-phenylmethoxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO3/c1-2-23-20(22)16-10-15-11-17(21)8-9-18(15)19(12-16)24-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMFTPPRKZGIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)Br)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443257 | |
| Record name | Ethyl 4-(benzyloxy)-7-bromonaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate | |
CAS RN |
178877-03-7 | |
| Record name | Ethyl 4-(benzyloxy)-7-bromonaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)








![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)
![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)

